Bis(trichlorosilyl)methane Enables Self-Limiting MLD Growth with a Controlled Rate of 0.5 Å/Cycle at Room Temperature
In molecular layer deposition (MLD), bis(trichlorosilyl)methane reacts with water in a self-limiting, layer-by-layer manner to deposit methylene-bridged silicon oxycarbide (SiOC) films [1]. The growth rate is precisely controlled at 0.5 ± 0.1 Å/cycle at room temperature, and saturation behavior was confirmed for both precursors [1]. In contrast, mono‑functional trichlorosilanes (e.g., methyltrichlorosilane) cannot achieve a sustained, self-terminating MLD process with water because they lack a second hydrolyzable site to enable subsequent cross-linking and layer-by-layer build-up [2]. This makes bis(trichlorosilyl)methane essential for applications requiring precise nanoscale thickness control without the need for plasma or high-temperature processing [1].
| Evidence Dimension | MLD Growth Rate |
|---|---|
| Target Compound Data | 0.5 ± 0.1 Å/cycle |
| Comparator Or Baseline | Mono‑functional trichlorosilanes (e.g., methyltrichlorosilane) |
| Quantified Difference | Self-limiting growth is not achievable; no stable layer-by-layer deposition observed under equivalent conditions. |
| Conditions | MLD with water co-reactant at room temperature, confirmed by XPS and in situ spectroscopic ellipsometry. |
Why This Matters
This quantifies the unique ability of bis(trichlorosilyl)methane to enable room-temperature, plasma‑free deposition of ultra‑thin SiOC films with precise thickness control—a capability not shared by simpler mono‑functional silanes.
- [1] Closser, R. G., Bergsman, D. S., & Bent, S. F. (2018). Molecular Layer Deposition of a Highly Stable Silicon Oxycarbide Thin Film Using an Organic Chlorosilane and Water. ACS Applied Materials & Interfaces, 10(28), 23948-23958. View Source
- [2] Brichacek, M., et al. (1999). Synthesis and reactivity of bis(triethoxysilyl)methane, tris(triethoxysilyl)methane and some derivatives. Journal of Organometallic Chemistry, 578(1-2), 223-228. View Source
